molecular formula C18H14O8S B2809963 Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate CAS No. 637750-40-4

Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate

Cat. No.: B2809963
CAS No.: 637750-40-4
M. Wt: 390.36
InChI Key: CNKNDCIPMYPHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is known for its unique structure, which combines a benzoate ester with a chromenone derivative, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate typically involves multiple steps, starting with the preparation of the chromenone derivativeThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone derivatives.

    Substitution: The methylsulfonyloxy group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as UV absorbers and antioxidants

Mechanism of Action

The mechanism of action of Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate can be compared with other similar compounds, such as:

    Methyl 4-(4-oxochromen-3-yl)oxybenzoate: Lacks the methylsulfonyloxy group, which may result in different chemical reactivity and biological activity.

    Methyl 4-(7-hydroxy-4-oxochromen-3-yl)oxybenzoate: Contains a hydroxyl group instead of the methylsulfonyloxy group, potentially altering its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(7-methylsulfonyloxy-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8S/c1-23-18(20)11-3-5-12(6-4-11)25-16-10-24-15-9-13(26-27(2,21)22)7-8-14(15)17(16)19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKNDCIPMYPHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.